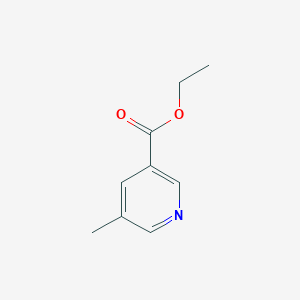

Ethyl 5-methylnicotinate

Descripción

Significance of Nicotinate (B505614) Derivatives in Chemical and Biological Sciences

Nicotinate derivatives, including Ethyl 5-methylnicotinate, form a class of compounds with broad significance in both chemistry and biology. ontosight.ai Nicotinic acid and its derivatives are fundamental components in various biological processes. ontosight.aibeilstein-journals.org They are precursors to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which plays a critical role in cellular metabolism and signaling. beilstein-journals.org

In the field of medicinal chemistry, nicotinate derivatives have been explored for a wide range of therapeutic applications. nih.govchemistryjournal.net Their biological activities include anti-inflammatory, analgesic, and antimicrobial effects. ontosight.aichemistryjournal.netnih.gov For instance, some derivatives have been investigated for their potential in treating conditions like pellagra (niacin deficiency), and research is ongoing into their effects on diseases such as Alzheimer's. ontosight.aichemistryjournal.net The structural modifications of the basic nicotinic acid scaffold, such as the introduction of methyl and ethyl groups in this compound, can significantly influence the compound's reactivity and biological activity. ontosight.ai This makes them attractive targets for the development of new therapeutic agents. ontosight.ainih.gov

From a chemical synthesis perspective, nicotinate derivatives serve as important building blocks. smolecule.com Their pyridine (B92270) ring structure allows for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. smolecule.comnih.gov The ester functional group in compounds like this compound can undergo reactions such as hydrolysis and nucleophilic substitution, providing pathways to a diverse range of other compounds. smolecule.com

Research Context and Prior Work on Related Compounds

The study of this compound is informed by a substantial body of research on related nicotinic acid esters and substituted pyridines. For example, methyl nicotinate, a closely related compound, is a known vasodilator. This property has led to its use in topical formulations to enhance blood flow. smolecule.com The synthesis of various substituted methyl pyridinecarboxylates, including methyl 6-substituted nicotinates, has been extensively described, providing a foundation for the synthesis of compounds like this compound. researchgate.netpublish.csiro.au

Research has also focused on the synthesis and biological evaluation of other substituted nicotinate derivatives. For example, the development of P2Y12 antagonists, which are antiplatelet agents, has involved the optimization of complex nicotinate derivatives. acs.orgnih.gov These studies highlight the potential of the nicotinate scaffold in drug discovery. Furthermore, the synthesis of nicotinamide derivatives, which are structurally similar to nicotinates, has been explored for their anti-inflammatory and antitumor activities. nih.gov

The synthesis of this compound itself typically involves the methylation of nicotinic acid at the 5-position, followed by esterification with ethanol. smolecule.com This process builds upon established methods for the synthesis of other substituted nicotinates. researchgate.net The exploration of its chemical reactions, such as ester hydrolysis and nucleophilic substitution, is also grounded in the well-understood chemistry of esters and pyridine compounds. smolecule.com A 2013 study found that this compound can inhibit the enzyme histone deacetylase (HDAC), suggesting a potential therapeutic application in diseases like cancer. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 5 Methylnicotinate and Its Derivatives

Established Synthetic Routes for Nicotinate (B505614) Esters

The synthesis of nicotinate esters, including ethyl 5-methylnicotinate, is fundamentally rooted in well-established organic chemistry principles. The primary methods involve the direct conversion of nicotinic acids into their corresponding esters and the construction of the pyridine (B92270) ring system through convergent reaction sequences.

Esterification of Substituted Nicotinic Acids

The most direct and widely utilized method for producing nicotinate esters is the esterification of the corresponding nicotinic acid. This process involves the reaction of a substituted nicotinic acid with an alcohol in the presence of a catalyst. A general route for the synthesis of mthis compound, a close analog of the title compound, involves the direct esterification of 5-methylnicotinic acid. chemicalbook.com Similarly, this compound synthesis can be achieved through the esterification of 5-methylnicotinic acid with ethanol. smolecule.com

A variety of catalyst systems have been developed to facilitate the esterification of nicotinic acids, each with specific reaction conditions.

Acid Catalysis : Strong mineral acids are the most common catalysts. Sulfuric acid (H₂SO₄) is frequently used, typically by refluxing the nicotinic acid in the corresponding alcohol, which also serves as the solvent. chemicalbook.comscholarsresearchlibrary.com For instance, methyl nicotinate has been synthesized by refluxing nicotinic acid in methanol (B129727) with concentrated sulfuric acid for 13 hours. chemicalbook.com Alternatives to sulfuric acid include p-toluenesulfonic acid (p-TSA) and hydrochloric acid (HCl), which may offer benefits such as reduced corrosivity. google.com Thionyl chloride (SOCl₂) represents another effective reagent, particularly for preparing mthis compound, where it is added dropwise to a mixture of 5-methylnicotinic acid and methanol, followed by reflux. chemicalbook.com

Solid Acid Catalysts : To improve catalyst recovery and simplify purification, solid acid catalysts have been explored. A MoO₃/SiO₂ bifunctional catalyst has been shown to be effective, replacing sulfuric acid. researchgate.net For the large-scale production of related compounds like ethyl 2,4-dichloro-6-methylnicotinate, the HND230 solid acid catalyst has demonstrated excellent performance, achieving high yields in solvents like toluene (B28343). smolecule.com

Transesterification Catalysts : An alternative to direct esterification is transesterification, where an existing ester of nicotinic acid is reacted with a different alcohol. This process is often catalyzed by bases, such as sodium methoxide, and is conducted under conditions that facilitate the removal of the alcohol byproduct, for example, under a partial vacuum. googleapis.comgoogle.comgoogle.com

Enzymatic Catalysis : For a greener approach, enzymes, particularly lipases like Novozym® 435 from Candida antarctica, have been used. nih.gov These reactions are performed under milder conditions, for example at 50–70°C, and can be highly specific, reducing side reactions. nih.gov

The table below summarizes various catalyst systems and their typical reaction conditions for the synthesis of nicotinate esters.

Table 1: Catalyst Systems and Reaction Conditions for Nicotinate Ester Synthesis| Catalyst System | Reactants | Typical Conditions | Solvent | Reference(s) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Nicotinic Acid, Alcohol | Reflux (e.g., 13 hours) | Excess Alcohol | chemicalbook.com, |

| Thionyl Chloride (SOCl₂) | 5-Methylnicotinic Acid, Methanol | Reflux (4 hours) after dropwise addition at 20-25°C | Methanol | chemicalbook.com |

| Zirconium Complex | Benzoic Acid, 2-Phenylethanol | 80°C, 24 hours | Benzotrifluoride | acs.org, nih.gov |

| Sodium Methoxide | Methyl Nicotinate, Menthol | 70-120°C, partial vacuum (100-400 mbar) | None (excess menthol) | googleapis.com |

| Novozym® 435 (Lipase) | Methyl Nicotinate, Amines | 50°C, 35 min (continuous flow) | tert-Amyl Alcohol | nih.gov |

| MoO₃/SiO₂ (Solid Acid) | Nicotinic Acid, Methanol | Reflux | Methanol | researchgate.net |

It is noteworthy that certain substrates can inhibit catalysis. For example, nicotinic acid itself has been found to completely quench esterification reactions catalyzed by a moisture-tolerant zirconium complex, Zr(Cp)₂(CF₃SO₃)₂·THF, likely through the formation of an inactive catalyst species. acs.orgnih.gov

Maximizing the yield and purity of the final nicotinate ester product is a critical aspect of synthesis. Several strategies are employed to achieve this.

Equilibrium Shift : Esterification is a reversible reaction. To drive the reaction toward the product, the water byproduct is often removed continuously. This can be accomplished through azeotropic distillation with a solvent like toluene or by using dehydrating agents such as molecular sieves. google.com

Purification Techniques : Standard laboratory and industrial purification methods include distillation under vacuum, crystallization, and column chromatography to isolate the pure ester from unreacted starting materials, catalyst, and byproducts. smolecule.comchemicalbook.com An advanced purification technique involves the distillation of menthyl nicotinate in the presence of activated carbons, which has been shown to significantly increase both yield (>83%) and purity (>99.5%). googleapis.comgoogle.comgoogle.com

Reaction Parameters : The optimization of reaction parameters such as temperature, catalyst concentration, and reactant ratios is crucial. For instance, while increasing the concentration of sulfuric acid can boost conversion, it may also promote unwanted side reactions. Using an excess of the alcohol reactant is a common tactic to improve yields.

Green Chemistry Approaches : The use of sustainable solvents like Cyrene™ has been shown to outperform traditional polar aprotic solvents such as DMF and DMSO. Its high solubility in water allows for a simplified workup, where the desired product can often be purified by simple precipitation upon the addition of water, avoiding tedious extractions and chromatography. researchgate.net Furthermore, employing continuous-flow microreactors in enzymatic synthesis has been demonstrated to shorten reaction times and significantly increase product yields compared to traditional batch processes. nih.gov

The following table highlights key findings in the optimization of nicotinate ester synthesis.

Table 2: Research Findings on Optimization of Yield and Purity| Optimization Strategy | Key Finding | Reported Outcome | Reference(s) |

|---|---|---|---|

| Purification with Activated Carbon | Distillation of menthyl nicotinate in the presence of activated carbons. | Yields >83%, Purity >99.5%. | googleapis.com, google.com, google.com |

| Continuous Flow Synthesis | Enzymatic synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors. | High yields (81.6–88.5%) with substantially shorter reaction times than batch processes. | nih.gov |

| Use of Green Solvents | Nucleophilic aromatic substitution reactions of nicotinic esters in Cyrene™. | Rapid reactions (15 min) with easy product purification by precipitation. | researchgate.net |

| Water Removal | Continuous removal of water via pervaporation during enzymatic esterification. | Conversion rates increased from 70-80% to over 97%. |

Multi-component Reactions for Nicotinic Acid Derivatives

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyridine rings, including nicotinic acid derivatives. bohrium.com These reactions allow for the formation of several chemical bonds in a single, one-pot operation, which is highly desirable for chemical library synthesis and green chemistry. rsc.org

Various MCRs have been developed. One facile approach involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) to yield functionalized pyridines. rsc.org Another route describes the synthesis of functionalized nicotinamide derivatives from the reaction of nicotinic acid with acetylenic compounds and alkyl isocyanides. thieme-connect.comscite.ai

More complex MCRs include a two-pot, three-component synthesis of polysubstituted pyridines based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. rsc.orgwhiterose.ac.uk Additionally, poly-substituted nicotinic acid precursors can be prepared through an established multicomponent condensation approach, which can then undergo further functionalization, such as C3-arylation, to produce complex diarylated pyridines. rsc.orgresearchgate.net

Alkylation Reactions in Derivative Synthesis

Alkylation reactions are key for introducing alkyl groups onto the pyridine ring, leading to a diverse range of derivatives. Direct C-alkylation of the pyridine ring is often challenging due to the ring's electron-deficient nature and the propensity for N-alkylation. wikipedia.org

Historically, achieving regioselectivity, particularly at the C-4 position, required the use of pre-functionalized starting materials. nih.gov However, recent advancements have provided solutions to this long-standing problem. A notable strategy involves the use of a simple maleate-derived blocking group that enables highly regioselective Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. nih.govacs.org This method is operationally simple and allows for the use of native pyridine as a starting material. nih.gov

Another advanced approach utilizes an enzyme-mimic urea-based activation reagent that facilitates the general C-4 functionalization (both alkylation and arylation) of pyridines with high regioselectivity, accommodating both ionic and radical nucleophiles. rsc.org Furthermore, mechanochemistry, using activated magnesium metal, can mediate the direct C-4-H alkylation of pyridines with alkyl halides. organic-chemistry.org It is important to distinguish these C-alkylation methods from the N-alkylation that readily occurs when pyridines react with alkyl halides, forming pyridinium (B92312) salts. wikipedia.org

Advanced Synthetic Strategies for Complex Nicotinate Structures

Beyond established routes, a number of advanced strategies have been developed to construct more complex nicotinate structures, often with high degrees of substitution and specific stereochemistry.

These strategies often build upon the principles of MCRs and regioselective functionalization. For example, the development of a three-component synthesis of polysubstituted pyridines via a catalytic intermolecular aza-Wittig/Diels-Alder sequence provides rapid access to diverse structures. rsc.orgwhiterose.ac.uk The synthesis of nicotinic acid precursors through MCRs, followed by sequential one-pot protodecarboxylation, bromination, and Suzuki coupling, allows for the creation of all-substituted 3,4-diarylated pyridines. rsc.org

The strategic installation of functional groups that enable further transformations is another hallmark of advanced synthesis. A key example is the synthesis of ethyl nicotinate-5-boronic acid pinacol (B44631) ester. This intermediate is a valuable building block for palladium-catalyzed Suzuki cross-coupling reactions, enabling the straightforward introduction of various aryl and heteroaryl groups at the C-5 position of the nicotinate ring. researchgate.net

Furthermore, novel activation methods are expanding the scope of pyridine functionalization. The use of a pocket-type urea (B33335) activation reagent that mimics an enzyme active site allows for the C-4 alkylation and arylation of unbiased pyridines. rsc.org Photochemical methods, such as the cross-coupling of N-amidopyridinium salts with alkyl bromides, also provide a modern approach to C-4 alkylation without the need for a photocatalyst. organic-chemistry.org These advanced methods are crucial for accessing complex molecular architectures that are often required for applications in medicinal chemistry and materials science. smolecule.com

Cyclization Approaches for Analogues

The synthesis of nicotinic acid analogues often involves cyclization reactions to form the core pyridine ring. While direct cyclization to form this compound itself is less common, the principles are fundamental to creating its varied derivatives.

One established method for pyridine ring synthesis is the Hantzsch pyridine synthesis. However, introducing specific substituents like the 5-methyl group can be challenging with this method. More contemporary approaches involve the remodeling of existing heterocyclic structures. For instance, a ring cleavage methodology has been developed for the synthesis of substituted pyridines from 3-formyl (aza)indoles/benzofurans. nih.gov This method allows for the creation of polysubstituted pyridines with diverse functional groups, which could be adapted for the synthesis of this compound analogues. nih.gov

Another approach involves the γ-acylation of dienolates followed by in situ cyclization. oup.com This has been used to prepare analogues of pyripyropene A, a potent ACAT inhibitor, where the pyridine moiety plays a crucial role. oup.com Furthermore, photochemical cyclization reactions offer an alternative pathway for closing the D-ring in the synthesis of complex molecules like lysergic acid, starting from nicotinic acid ester derivatives. mdpi.com

A one-pot, two-step process using pyridinium hydrochloride has been reported for the efficient synthesis of 2-aryl-4H-pyrano[2,3-b]pyridine-4-ones. lookchem.com This method is scalable and compatible with various functional groups, highlighting its potential for creating a library of nicotinate analogues. lookchem.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly in the development of pharmaceuticals where stereochemistry is critical for biological activity.

Stereoselective synthesis often involves the use of chiral starting materials or chiral catalysts to control the three-dimensional arrangement of atoms in the final product. For example, a new family of diterpene-type aminotriol derivatives has been synthesized in a stereoselective manner from stevioside. nih.gov The key step involved the opening of a spiro-epoxide intermediate with various amines. nih.gov This approach could potentially be adapted to introduce chiral amine-containing substituents onto a nicotinate framework.

The nucleophilic addition of amines to epoxyalcohols is a well-established method for the stereoselective synthesis of aminoalcohols. nih.gov By using a nicotinate derivative bearing an epoxide, a variety of chiral aminoalcohol derivatives could be accessed.

Another strategy involves the use of enzymes, which are inherently chiral and can catalyze reactions with high stereoselectivity. While not directly applied to this compound in the reviewed literature, enzymatic methods are a powerful tool in modern organic synthesis for creating chiral molecules.

Green Chemistry Approaches in Nicotinate Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in the chemical industry. This is particularly relevant for the production of widely used compounds like nicotinic acid and its derivatives. nih.govresearchgate.net

One of the major industrial processes for nicotinic acid production involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which generates nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net To mitigate this, research has focused on alternative, greener oxidation methods. Gas-phase oxidation of 3-methylpyridine (B133936) using heterogeneous catalysts is a solvent-free approach, although it presents challenges such as catalyst deactivation and byproduct formation. nih.gov

Enzymatic catalysis offers a promising green alternative to traditional chemical methods. nih.govrsc.org A green and concise synthesis of nicotinamide derivatives has been developed using Novozym® 435, a lipase (B570770) from Candida antarctica, in sustainable continuous-flow microreactors. nih.govrsc.org This method utilizes an environmentally friendly solvent, tert-amyl alcohol, and achieves high yields with significantly shorter reaction times compared to batch processes. nih.gov The use of biocatalysis provides advantages such as mild reaction conditions and high selectivity. nih.gov

The table below summarizes a study on the enzymatic synthesis of nicotinamide derivatives, highlighting the efficiency of the continuous-flow microreactor system.

| Entry | Amine | Product | Yield (%) - Method A (Flow) | Yield (%) - Method B (Batch) |

| 1 | Isobutylamine | N-isobutylnicotinamide | 86.2 | 75.3 |

| 2 | Benzylamine | N-benzylnicotinamide | 88.5 | 78.1 |

| 3 | Aniline | N-phenylnicotinamide | 81.6 | 70.4 |

| Method A: Continuous flow reactor; Method B: Shaker reactor. Data adapted from a study on the green synthesis of nicotinamide derivatives. nih.gov |

Synthetic Intermediates and their Derivatization

This compound itself serves as a valuable synthetic intermediate. smolecule.com Its functional groups—the ethyl ester and the pyridine ring—can be readily modified to create a wide array of derivatives.

A common derivatization involves reactions at the methyl group. For instance, bromination of the methyl group using N-bromosuccinimide (NBS) yields ethyl 5-(bromomethyl)nicotinate. This brominated intermediate is a versatile building block for introducing various functionalities through nucleophilic substitution reactions. The bromomethyl group can be displaced by amines, thiols, and alkoxides to generate a diverse range of substituted nicotinates.

The ester group of this compound can undergo hydrolysis to form 5-methylnicotinic acid. chemicalbook.com This carboxylic acid can then be activated and coupled with various amines to form amides, or used in other transformations. Esterification of 5-methylnicotinic acid with different alcohols can also produce other alkyl 5-methylnicotinates. chemicalbook.com

Furthermore, the pyridine ring can be subjected to various transformations. For example, catalytic hydrogenation can reduce the nitro group in derivatives like ethyl 5-nitro-2-methylnicotinate to an amino group, which can then be further functionalized. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in Ethyl 5-methylnicotinate can be confirmed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, a result of spin-spin coupling with each other. The methyl group attached to the pyridine (B92270) ring will appear as a singlet, as it has no adjacent protons to couple with. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituent groups.

Based on data from structurally similar compounds like ethyl nicotinate (B505614) and menthyl nicotinate, the aromatic protons are expected in the range of 7.40 to 9.30 ppm. orgsyn.orgnih.gov For instance, in menthyl nicotinate, the H-5 proton appears as a multiplet around 7.40 ppm. orgsyn.org The presence of the methyl group at the 5-position in this compound will influence the precise shifts of the remaining aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| Ring -CH₃ | ~2.4 | Singlet (s) | N/A |

| Ethyl -CH₂- | ~4.4 | Quartet (q) | ~7.1 |

| Aromatic H-4 | ~8.1-8.3 | Doublet (d) or Doublet of Doublets (dd) | ~1.8, 7.8 |

Note: The predicted values are based on the analysis of related nicotinic acid esters and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the ethyl group and the methyl group on the ring will appear in the upfield region. The aromatic carbons will have signals in the intermediate region, with their chemical shifts influenced by the nitrogen atom and the substituents. For example, in related pyridine derivatives, the aromatic carbons typically resonate between 120 and 160 ppm. rsc.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ring -CH₃ | ~18-25 |

| Ethyl -CH₂- | ~61 |

| Aromatic C-3 | ~125 |

| Aromatic C-5 | ~135 |

| Aromatic C-4 | ~138 |

| Aromatic C-2 | ~150 |

| Aromatic C-6 | ~152 |

Note: The predicted values are based on the analysis of related nicotinic acid esters and general principles of NMR spectroscopy. Actual experimental values may vary.

In cases of structural ambiguity, multinuclear NMR techniques can be invaluable. For nitrogen-containing heterocycles like this compound, ¹⁵N NMR spectroscopy can provide crucial information. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, including effects of substitution and non-covalent interactions. While ¹⁵N has a low natural abundance and sensitivity, enrichment or the use of advanced pulse sequences can facilitate its detection. The ¹⁵N NMR chemical shift can help to confirm the electronic structure of the pyridine ring and resolve any ambiguities that may not be clear from ¹H and ¹³C NMR alone. Studies on substituted pyridines have shown that ¹⁵N NMR is a powerful tool for probing the electronic structure and protonation state of the pyridine nitrogen.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can determine the mass of a molecule to several decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₁NO₂), the exact mass can be calculated and compared to the experimentally determined value from an HRMS measurement. The calculated exact mass for this compound is 165.078979 g/mol . lookchem.com An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. HRMS is routinely used in the characterization of newly synthesized organic compounds to confirm their identity. rsc.orgmdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Calculated Exact Mass | 165.078979 g/mol |

Note: The expected experimental mass is for the protonated molecule, which is a common observation in electrospray ionization (ESI) HRMS.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational modes of the functional groups within the molecule, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aliphatic ethyl and methyl groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretches will be observed just above 3000 cm⁻¹. For instance, methyl nicotinate exhibits a strong C=O peak at 1728.1 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are typically seen for polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of this compound are expected to give strong signals in the Raman spectrum. Theoretical studies on methyl nicotinate suggest that the C-C stretching vibrations within the pyridine ring would be prominent in the Raman spectrum. rsc.org The symmetric stretching of the C-O-C bond of the ester may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Weak-Medium |

| Aliphatic C-H Stretch | ~2850-2980 | ~2850-2980 | Medium-Strong |

| Carbonyl C=O Stretch | ~1720-1740 | ~1720-1740 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | ~1400-1600 | ~1400-1600 | Medium-Strong |

| Ester C-O Stretch | ~1100-1300 | ~1100-1300 | Strong (IR), Weak (Raman) |

Note: The predicted values are based on the analysis of related nicotinic acid esters and general principles of vibrational spectroscopy. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of a molecule is unique and provides a "fingerprint" based on its constituent chemical bonds.

For this compound, the key functional groups—the ester and the substituted pyridine ring—give rise to characteristic absorption bands. The most prominent peak is the carbonyl (C=O) stretching vibration of the ester group, which is typically strong and sharp. In related ethyl nicotinate compounds, this band appears in the range of 1727–1736 cm⁻¹. core.ac.uk The C-O single bond stretching vibrations of the ester group are also identifiable, usually appearing as two bands corresponding to asymmetric and symmetric stretching in the 1300-1100 cm⁻¹ region.

The aromatic pyridine ring contributes several bands to the spectrum. The C=C and C=N double bond stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively. The substitution pattern on the pyridine ring influences the out-of-plane C-H bending vibrations, which are found in the 900-700 cm⁻¹ region and can help confirm the arrangement of substituents.

Table 1: Expected FTIR Vibrational Frequencies for this compound This interactive table outlines the primary vibrational modes and their expected wavenumber ranges based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | 1727 - 1736 core.ac.uk |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

| Asymmetric C-O-C Stretch | Ester | ~1250 - 1300 |

| Symmetric C-O-C Stretch | Ester | ~1100 - 1150 |

| Aromatic C-H Stretch | Pyridine Ring | >3000 |

| Aliphatic C-H Stretch | Ethyl and Methyl Groups | 2850 - 3000 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with unsaturated systems and heteroatoms. For this compound, the pyridine ring and the carbonyl group are the principal chromophores.

The UV-Vis spectrum of the parent compound, ethyl nicotinate, shows characteristic absorption bands that are expected to be similar for this compound, with slight shifts due to the presence of the methyl group. The spectrum typically displays strong absorption bands below 300 nm. nih.gov These absorptions are attributed to π → π* transitions within the conjugated system of the pyridine ring. A weaker absorption band, often appearing as a shoulder at a longer wavelength, can be assigned to the n → π* transition of the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. The solvent in which the spectrum is recorded can influence the position and intensity of these absorption maxima.

Fluorescence Properties of Nicotinate Complexes

While simple organic molecules like this compound are not typically highly fluorescent, their coordination to metal ions, particularly lanthanides, can produce complexes with significant luminescent properties. researchgate.netacs.org In these complexes, the organic nicotinate ligand functions as an "antenna." researchgate.net It absorbs ultraviolet light efficiently and transfers the excitation energy to the central metal ion. researchgate.net

This intramolecular energy transfer process is a key feature of the fluorescence of nicotinate complexes. The metal ion, upon receiving the energy, then emits light at its own characteristic, sharp, and well-defined wavelengths. acs.org For example, europium(III) and terbium(III) nicotinate complexes are known to be luminescent. researchgate.netacs.org The study of these fluorescence properties is crucial for the development of new materials for applications in areas like bio-imaging and optical devices. researchgate.netrsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures provides significant insight. Crystallographic studies of various nicotinate esters and their metal complexes reveal common structural features. nih.govtandfonline.com The pyridine ring is planar, and the attached ethyl ester group tends to be nearly coplanar with the ring to maximize conjugation. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on Ethyl 5 Methylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It is instrumental in optimizing the molecular geometry to find the most stable, lowest-energy conformation and in calculating various electronic properties. For analogous compounds like methyl nicotinate (B505614), DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For instance, in a theoretical study of methyl nicotinate, the HOMO and LUMO energies were calculated to understand its charge transfer possibilities and reactivity. researchgate.netresearchgate.net Analysis of the FMOs for a related compound revealed that the HOMO is primarily located over the pyridine (B92270) ring, while the LUMO is distributed over the ester group, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Nicotinate Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.0 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.5 |

Note: This data is representative of a typical nicotinate derivative and is for illustrative purposes only.

Molecular Electrostatic Potential (MESP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MESP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For nicotinate derivatives, MESP studies show that the most negative potential is concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, highlighting these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net The hydrogen atoms of the methyl and ethyl groups would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized electron-pair "bonding" units. This analysis examines charge transfer and delocalization interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Table 2: Example of NBO Analysis for a Donor-Acceptor Interaction in a Nicotinate Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-C5) | 20.5 |

| LP(2) O2 | π*(C1-O1) | 35.2 |

Note: This data is hypothetical and serves to illustrate the output of an NBO analysis.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and oscillator strengths of electronic transitions. nih.govresearchgate.net

A TD-DFT analysis of Ethyl 5-methylnicotinate would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions. Studies on methyl nicotinate have used TD-DFT to explore its electronic spectra in various solvents, demonstrating how the solvent environment can influence the absorption characteristics. researchgate.netresearchgate.net

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Nicotinate Analog

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | 280 | 0.15 |

| HOMO-1 -> LUMO | 255 | 0.08 |

| HOMO -> LUMO+1 | 230 | 0.21 |

Note: This data is representative and for illustrative purposes only.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Molecular Dynamics Simulations (Potential for future research)

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule over time, including its interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be employed in future research to:

Study Solvation Effects: Investigate how the molecule interacts with and orients itself in different solvent environments, which can affect its reactivity and spectral properties.

Analyze Conformational Dynamics: Explore the flexibility of the ethyl ester chain and its rotational freedom, identifying the most populated conformations in solution.

Investigate Interactions with Biological Targets: If the molecule is being studied for potential pharmaceutical applications, MD simulations can model its binding to a target protein, providing insights into the binding affinity and the key interactions that stabilize the complex.

These simulations would complement the quantum chemical data, providing a more complete picture of the molecule's behavior in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Pharmacokinetic Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Pharmacokinetic Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activities or pharmacokinetic properties. For derivatives of nicotinic acid, including esters like this compound, these studies are crucial for predicting their behavior and guiding the design of new molecules with desired characteristics.

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). In QSAR studies of nicotinic acid derivatives, lipophilicity is often quantified by the partition coefficient (log P) between n-octanol and water. researchgate.net Experimental methods like reversed-phase thin-layer chromatography (RP-TLC) are used to determine chromatographic parameters that serve as a measure of lipophilicity. researchgate.netresearchgate.net

For a series of nicotinic acid derivatives, including ethyl nicotinate, linear relationships have been established between their RM values (a chromatographic retention parameter) and the concentration of methanol (B129727) in the mobile phase. researchgate.netakjournals.com The extrapolated value to pure water, RM0, is used as a key lipophilicity descriptor. researchgate.netakjournals.comresearchgate.net Studies have shown a strong correlation between these chromatographically determined lipophilicity values and calculated log P values from various software programs. researchgate.netakjournals.com For instance, the lipophilicity of nicotinic acid esters was found to decrease in the order: hexyl > butyl ≈ benzyl (B1604629) > isopropyl > ethyl > methyl nicotinate. researchgate.netakjournals.com

These chromatographic descriptors are then used in QSAR models to predict biological activities. For example, the skin permeability of compounds, a key pharmacokinetic parameter, has been modeled using chromatographic data and other molecular descriptors. nih.gov

Table 1: Lipophilicity and Chromatographic Data for Selected Nicotinic Acid Derivatives

| Compound | RM0 (RP18WF254) | Calculated log P (Alog Ps) |

|---|---|---|

| Hexyl nicotinate (HN) | High | High |

| Butyl nicotinate (BN) | ↓ | ↓ |

| Isopropyl nicotinate (IPN) | ↓ | ↓ |

| Ethyl nicotinate (EN) | ↓ | ↓ |

| Methyl nicotinate (MN) | Low | Low |

This table illustrates the trend of decreasing lipophilicity with decreasing alkyl chain length in nicotinic acid esters, as established in referenced studies. researchgate.netakjournals.com

Topological indices are numerical descriptors that characterize the topology of a molecule's structure, such as its size, shape, and degree of branching. chemmethod.comresearchgate.net These indices are calculated from the graph representation of a molecule and are widely used in QSAR and QSPR studies to predict physicochemical properties and biological activities. chemmethod.commetu.edu.trmdpi.com

In studies of nicotinic acid derivatives, satisfactory linear regression equations have been developed correlating lipophilicity (both chromatographically determined RM0 and calculated log P values) with various topological indices. researchgate.netakjournals.comresearchgate.net Some of the key topological indices employed include:

Valence connectivity indices (0χv, 1χv, 2χv): These describe the degree of branching and connectivity in the molecule. researchgate.netakjournals.comresearchgate.net

Balaban's index (J): A highly discriminating index that considers the distances between all pairs of atoms in the molecule.

Wiener index (W): The sum of the distances between all pairs of vertices in the molecular graph. chemmethod.com

Randić index (1χ): Reflects the degree of branching of the carbon skeleton. chemmethod.com

Furthermore, electrotopological state (E-state) indices, which describe the electronic and topological characteristics of each atom in a molecule, have also been successfully used. researchgate.netakjournals.com For example, a correlation has been found between the lipophilicity of nicotinic acid derivatives and the E-state values for specific nitrogen and oxygen atoms (SaaN and SdO). researchgate.netakjournals.com These studies demonstrate that topological and electrotopological descriptors can effectively model the lipophilicity and, by extension, the potential activity of compounds like this compound. researchgate.netmdpi.comnih.gov

Table 2: Examples of Topological Indices Used in QSAR of Nicotinic Acid Derivatives

| Index Type | Specific Indices | Information Encoded |

|---|---|---|

| Connectivity Indices | 0χv, 1χv, 2χv | Molecular branching and connectivity. researchgate.netakjournals.comresearchgate.net |

| Distance-based Indices | Wiener (W), Balaban (J) | Molecular size and shape. chemmethod.com |

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govsemanticscholar.org A pharmacophore model can then be used to screen virtual libraries of compounds to find new, potentially active molecules.

For nicotinic acid derivatives, pharmacophore models have been developed based on their interactions with various biological targets. nih.govnih.govpnas.org A typical pharmacophore for a nicotinic acid derivative might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors. nih.govsemanticscholar.orgpnas.org

Hydrogen Bond Donors (HBD): Depending on the derivatives, certain functional groups can act as hydrogen bond donors. nih.govsemanticscholar.org

Aromatic/Hydrophobic Regions: The pyridine ring itself constitutes an important aromatic and hydrophobic feature. nih.govsemanticscholar.org

One study on substituted nicotinic acid hydrazones with antiproliferative activity identified a pharmacophore model with two hydrogen bond donor sites and two aromatic features. nih.gov Another study focusing on the nicotinic acid receptor HCA2 (GPR109A) suggested a planar trans-propenoic acid pharmacophore with a specific length and out-of-plane substituents. nih.gov These models provide valuable insights into the key structural requirements for biological activity and can guide the design of novel nicotinic acid derivatives, including those based on the this compound scaffold.

Ligand-Protein Docking Studies for Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. mdpi.comnih.gov It is an invaluable tool for understanding the molecular basis of ligand-target interactions and for structure-based drug design.

While specific docking studies solely focused on this compound are not extensively documented in the provided search results, studies on structurally related nicotinic acid derivatives provide significant insights into its potential interactions. For instance, a derivative of this compound, namely ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283), has been co-crystallized with the human P2Y12 receptor, a key target for antiplatelet drugs. nih.govijpsr.comnih.gov

The crystal structure of this complex (PDB ID: 4NTJ) reveals detailed interactions within the binding pocket. ijpsr.comnih.gov Docking studies of other P2Y12 inhibitors into this structure have shown that hydrophobic and hydrogen bond interactions are crucial for binding. ijpsr.com The active site of the P2Y12 receptor is characterized by a number of hydrophobic amino acid residues, which would be expected to interact favorably with the methyl and ethyl groups of this compound. ijpsr.com

Furthermore, docking studies of other nicotinic acid derivatives against various targets, such as dihydrofolate reductase from Candida albicans, have also highlighted the importance of hydrophobic and hydrogen bonding interactions. mdpi.com The pyridine ring and ester group of this compound would be expected to participate in similar interactions. Computational studies on other pyridine derivatives have also utilized Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which help in predicting the reactive sites of the molecule for interactions with protein targets. researchgate.netscispace.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Methyl nicotinate |

| Ethyl nicotinate |

| Isopropyl nicotinate |

| Butyl nicotinate |

| Hexyl nicotinate |

| Benzyl nicotinate |

| Nicotinamide (B372718) |

| N-methylnicotinamide |

| 6-aryl-2-methylnicotinic acid hydrazides |

| N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] |

| Imidazo[1,2-a]pyridine derivatives |

| Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) |

| 2-methylthio-adenosine-5'-diphosphate (2MeSADP) |

| 2-methylthio-adenosine-5'-triphosphate (2MeSATP) |

| Diethyl 6,6'-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis(2-methylnicotinate) |

| 6-(trifluoromethyl) nicotinic acid |

| 4-(trifluoromethyl) nicotinic acid |

| N-methyl-4-chloropyridine-2-carboxamide |

| 2-chloro-6-trifluoromethylnicotinic acid |

| methyl 2-aminopyridine-4-carboxylate |

| 5-Bromo-2-methylnicotinic acid |

Biological Activity and Medicinal Chemistry Applications of Ethyl 5 Methylnicotinate Analogues

Pharmacological Profiles of Nicotinate (B505614) Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds built around a pyridine-3-carboxylic acid scaffold. These molecules, including esters like Ethyl 5-methylnicotinate, serve as versatile pharmacophores that exhibit a wide range of biological activities. researchgate.net The structural diversity achieved through substitution on the pyridine (B92270) ring allows for the modulation of their pharmacological profiles, leading to applications in various therapeutic areas. researchgate.net Research into nicotinic acid analogues has uncovered their potential to interact with numerous biological targets, leading to effects ranging from enzyme inhibition and receptor modulation to broad antimicrobial and anti-inflammatory actions.

Enzyme Inhibition and Receptor Modulation

Nicotinate derivatives exert their effects by interacting with various enzymes and receptors. For instance, some derivatives have been investigated for their ability to inhibit phosphodiesterase 7 (PDE7), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE7 can modulate dopaminergic transmission, which is significant in the context of nicotine addiction. nih.gov Furthermore, the interaction of these compounds with nicotinic acetylcholine receptors (nAChRs) is a key mechanism behind their effects on the nervous and immune systems. nih.gov Nicotine itself is an agonist at nAChRs, and this interaction mediates its neuroprotective and anti-inflammatory properties. nih.govnih.gov

The P2Y12 receptor is a crucial component in the process of platelet activation and thrombus formation. When activated by adenosine diphosphate (ADP), this receptor initiates a signaling cascade that leads to sustained platelet aggregation. researchgate.netmdpi.com Consequently, antagonists of the P2Y12 receptor are effective antiplatelet agents used in the prevention of cardiovascular events. frontiersin.org

Thienopyridines like clopidogrel and prasugrel are well-known irreversible P2Y12 antagonists that act as prodrugs, requiring metabolic activation to inhibit platelet function. mdpi.comnih.govnih.gov The development of P2Y12 antagonists has expanded to include non-thienopyridine compounds that may offer different pharmacological profiles. The core principle involves blocking the ADP binding site on the P2Y12 receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. nih.gov The exploration of novel heterocyclic scaffolds, including those based on the pyridine structure of nicotinate derivatives, continues to be an active area of research for developing new antiplatelet therapies with improved efficacy and safety profiles.

| Compound | Class | Mechanism of Action | Metabolic Activation |

|---|---|---|---|

| Clopidogrel | Thienopyridine | Irreversible antagonist of the P2Y12 receptor. nih.gov | Prodrug, requires hepatic metabolism. nih.gov |

| Prasugrel | Thienopyridine | Irreversible antagonist of the P2Y12 receptor. nih.gov | Prodrug, requires hepatic metabolism. nih.gov |

| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible, direct-acting antagonist of the P2Y12 receptor. | Active substance, does not require metabolic activation. |

| Cangrelor | ATP analogue | Reversible, direct-acting intravenous antagonist of the P2Y12 receptor. | Active substance, administered intravenously. |

Antinociceptive Activity

Several derivatives of nicotinic acid have demonstrated pain-relieving, or antinociceptive, properties. Studies have shown that nicotinic acid can inhibit the nociceptive response in animal models of inflammatory pain. core.ac.uk For example, oral administration of nicotinic acid was found to inhibit both the early and late phases of the formalin-induced nociceptive response in mice. core.ac.uk Similarly, nicotinamide (B372718) and its isomers, picolinamide and isonicotinamide, have also been shown to possess antinociceptive and anti-inflammatory activities. nih.govdartmouth.edu The antinociceptive effects of these compounds are observed in various pain models, including the hot-plate test and carrageenan-induced mechanical allodynia. core.ac.uknih.govdartmouth.edu The position of the side chain on the pyridine ring appears to be crucial for this activity, as isonicotinic acid was found to be devoid of antinociceptive effects in some models. core.ac.uk

| Compound | Animal Model | Effect | Reference |

|---|---|---|---|

| Nicotinic Acid | Formalin test (mice) | Inhibited both phases of nociceptive response. | core.ac.uk |

| Nicotinic Acid | Carrageenan-induced mechanical allodynia (rats) | Inhibited mechanical allodynia. | core.ac.uk |

| Nicotinamide | Formalin test (mice) | Inhibited both phases of nociceptive response. | nih.gov |

| Nicotinamide | Hot-plate test (mice) | Demonstrated antinociceptive activity. | nih.gov |

| Picolinamide | Formalin test (mice) | Inhibited the second phase of nociceptive response. | nih.gov |

| Isonicotinamide | Formalin test (mice) | Inhibited the second phase of nociceptive response. | nih.gov |

Antitubercular and Antimicrobial Activities

Nicotinic acid derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. drugs.com The well-established anti-tuberculosis drug isoniazid is an analogue of isonicotinic acid, highlighting the potential of the pyridine nucleus in this therapeutic area. semanticscholar.org Numerous studies have focused on synthesizing and evaluating nicotinic acid and isoniazid derivatives for their in vitro activity against Mycobacterium tuberculosis. semanticscholar.orgresearchgate.netresearchgate.net The introduction of certain chemical groups, such as nitro groups, has been explored to enhance antitubercular potency. semanticscholar.orgresearchgate.net The results of these studies are often expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. Some synthesized nicotinic acid hydrazides have shown significant activity, with MIC values comparable to or better than first-line antitubercular drugs like isoniazid and rifampicin. semanticscholar.orgnih.gov

| Compound Series | Target Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Nitro-containing nicotinic acid and isoniazid derivatives | Mycobacterium tuberculosis H37Rv | One compound exhibited an MIC of 1.2 µg/mL. | semanticscholar.orgresearchgate.net |

| N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | M. tuberculosis | MIC values as low as 6.25 µg/mL. | nih.gov |

| 4-methyl-7-substituted coumarin hybrids with nicotinic acid moieties | M. tuberculosis H37Rv | Potent compounds identified with MICs of 0.625 μg/mL. | mdpi.com |

Potential in Specific Disease Pathways (e.g., inflammation, cancer, neurological disorders)

The diverse biological activities of nicotinate derivatives suggest their potential in various disease pathways.

Inflammation: Nicotinic acid and its isomers have demonstrated anti-inflammatory properties in addition to their antinociceptive effects. core.ac.uknih.govdartmouth.edu They have been shown to inhibit paw edema induced by carrageenan in animal models, a classic test for anti-inflammatory activity. core.ac.uknih.gov Nicotine itself has been recognized as an anti-inflammatory agent, exerting immunosuppressive effects on both innate and adaptive immunity. nih.govnih.gov This is primarily mediated through the activation of nAChRs. nih.gov

Neurological Disorders: There is growing evidence that nicotine and its derivatives may have therapeutic potential in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. mdpi.comnih.gov Nicotine has been shown to possess neuroprotective effects, which may be mediated by the stimulation of α7 nAChRs. mdpi.com It can protect neurons from toxicity and may enhance cognitive functions like attention and memory. nih.govmdpi.com

Cancer: While cigarette smoke is a major carcinogen, nicotine itself is not currently classified as such. nih.gov The pyridine nucleus, a core component of nicotinic acid, is found in a plethora of drugs used to treat various diseases, including cancer. researchgate.net Research into novel nicotinic acid derivatives continues to explore their potential as anticancer agents.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological assessment of this compound and its analogues involves a multi-step process that begins with laboratory-based assays and progresses to animal studies to determine potential therapeutic efficacy and safety.

Cell-based assays are fundamental tools in drug discovery for the high-throughput screening (HTS) of new molecular entities like this compound analogues. nih.gov These assays utilize living cells to assess the biological activity of compounds in a more physiologically relevant context than traditional biochemical assays. For nicotinate analogues, screening platforms can be employed to measure a variety of cellular processes, including cell health, proliferation, cytotoxicity, and specific signaling pathways. nih.gov

High-content screening (HCS) is a particularly powerful approach that uses automated microscopy and software to simultaneously quantify multiple cellular parameters, such as morphological changes, protein expression, and post-translational modifications. nih.gov This allows researchers to identify compounds that modulate specific biological targets and to detect potential toxicity early in the drug discovery process. nih.gov The primary advantage of these cellular assays is their ability to generate complex and biologically relevant data, which can help identify agonists, antagonists, and compounds that act on different binding sites of the same receptor. nih.gov

Table 1: Common Cell-Based Assays in Drug Discovery

| Assay Type | Purpose | Examples |

|---|---|---|

| Cell Health Assays | To evaluate cell viability and proliferation rates. | Trypan Blue exclusion, Calcein-AM staining, Fluorescent readouts. |

| Cytotoxicity Assays | To quantify the toxic effects of a compound on cells. | LDH release assay, MTT assay. |

| Reporter Gene Assays | To monitor the activation or inhibition of a specific signaling pathway. nih.gov | Luciferase-based reporters, GFP-based reporters. |

| Reactive Oxygen Species (ROS) Assays | To screen for effects on oxidative stress within cells. | DCFDA-H2DCFDA assay. |

Following promising in vitro results, this compound analogues would be advanced to in vivo testing using animal models to evaluate their efficacy and safety. These preclinical studies are essential for understanding how the compounds behave in a whole biological system. For instance, in the development of new anesthetic agents, rodent models are used to confirm efficacy and assess for undesirable off-target effects, such as the adrenocortical suppression seen with the anesthetic etomidate. nih.gov Similarly, the anti-tumor efficacy of novel methotrexate analogues has been evaluated in vivo, demonstrating the importance of these models in cancer drug development. mdpi.commdpi.com

For nicotinate esters, predictive studies using various computational models have suggested that compounds like methyl, ethyl, and benzyl (B1604629) nicotinate are negative for developmental toxicity. nih.gov Such predictions, combined with targeted animal studies, help to build a comprehensive profile of a compound's potential before it can be considered for human trials.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aimed at understanding how a molecule's chemical structure correlates with its biological activity. oncodesign-services.comdrugdesign.org Through the systematic synthesis and testing of a series of related compounds, or analogues, researchers can identify the key structural features—the "pharmacophore"—responsible for a molecule's therapeutic action. oncodesign-services.comdrugdesign.org

The process involves making targeted modifications to a lead compound, such as this compound, and observing how these changes affect its potency, selectivity, and pharmacokinetic properties. researchgate.net For example, in a study of thiazolidinedione-based ERK1/2 inhibitors, it was found that shifting an ethoxy substitution from the 4-position to the 2-position on a phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.gov

Computational methods are also employed in SAR studies. Molecular modeling can provide mechanistic insights into biological activities. mdpi.com By calculating molecular descriptors, such as the HOMO-LUMO energy gap, researchers can quantitatively assess the chemical reactivity of different analogues and correlate it with their biological effects, such as vasorelaxant activity. mdpi.com

Table 2: Principles of Structure-Activity Relationship (SAR) Modifications

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Ring Substitution | Altering the position or nature of substituents on an aromatic or heterocyclic ring. researchgate.net | Improve potency, selectivity, or metabolic stability. nih.gov |

| Functional Group Alteration | Replacing or modifying functional groups (e.g., ester to amide). | Change binding interactions, solubility, or bioavailability. |

| Conformational Restriction | Introducing structural elements that limit the molecule's flexibility. | Increase binding affinity by reducing the entropic penalty of binding. |

| Bioisosteric Replacement | Swapping one functional group for another with similar physicochemical properties. | Enhance desired properties while minimizing unwanted side effects. |

Drug Discovery and Development Potential

Analogues of this compound belong to the broader class of nicotinate derivatives, which have significant potential in drug discovery. Nicotinic acid itself is a well-known lipid-lowering agent. mdpi.com By modifying the core structure, medicinal chemists aim to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The goal is to optimize lead compounds into viable drug candidates. oncodesign-services.com

The development process often focuses on overcoming the limitations of existing drugs. For example, research into methotrexate analogues aims to create compounds with better antitumor activity and lower metabolic sensitivity to avoid the formation of potentially toxic metabolites. mdpi.com Similarly, efforts to design derivatives of the anesthetic etomidate focus on retaining its excellent anesthetic properties while eliminating its dangerous off-target effects on adrenocortical function. nih.gov The strategic addition of a simple methyl group can sometimes lead to profound improvements in pharmacodynamic or pharmacokinetic properties, an effect often referred to as the "magic methyl". mdpi.com These examples highlight a common strategy in drug development: using a known active compound as a scaffold to build new molecules with superior therapeutic profiles. nih.govmdpi.com

Bioavailability and Metabolism Studies of Nicotinate Esters

The bioavailability and metabolism of a drug candidate are critical factors that determine its success. Nicotinate esters, such as this compound, are often designed as prodrugs of nicotinic acid. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body, typically through enzymatic processes.

Studies on nicotinic acid have shown that the formulation can dramatically affect bioavailability. The bioavailability of unchanged nicotinic acid from slow-release formulations can be significantly lower compared to rapid-release forms. nih.gov This is often accompanied by a higher ratio of its main metabolite, nicotinuric acid, in serum and urine, indicating extensive metabolism. nih.gov

The primary metabolic pathway for nicotinate esters is hydrolysis, a chemical reaction that breaks the ester bond to release nicotinic acid and the corresponding alcohol. This process is catalyzed by esterase enzymes found in various tissues, including the skin, liver, and brain. nih.govnih.gov

Table 3: Summary of Nicotinate Ester Metabolism Findings

| Study Focus | Key Finding | Reference |

|---|---|---|

| Tissue Distribution | Esterase activity is present in liver, brain, and skin. nih.govnih.gov | nih.govnih.gov |

| Enzyme Kinetics | Hydrolysis follows Michaelis-Menten kinetics. nih.gov | nih.gov |

| Prodrug Conversion | Esters are hydrolyzed to the active nicotinic acid during skin permeation. nih.gov | nih.gov |

| Structural Effects | Permeability and metabolism rates are influenced by the ester's alkyl chain length. nih.gov | nih.gov |

| Metabolic Saturation | The conversion of methyl and ethyl nicotinate to nicotinic acid can be saturated. nih.gov | nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Methyl nicotinate |

| Ethyl nicotinate |

| Butyl nicotinate |

| Benzyl nicotinate |

| Nicotinuric acid |

| Methotrexate |

| Etomidate |

Influence of Chemical Structure on Metabolic Stability

The metabolic stability of nicotinic acid esters, including analogues of this compound, is predominantly governed by their susceptibility to hydrolysis by esterase enzymes present in various tissues, including the skin, liver, and brain. The chemical structure of these esters, particularly the nature of the alcohol moiety and substitutions on the pyridine ring, plays a critical role in determining the rate and extent of this metabolic conversion to the parent nicotinic acid.

The primary metabolic pathway for simple alkyl esters of nicotinic acid is enzymatic hydrolysis. Studies on various nicotinic acid esters have demonstrated that tissue esterases are efficient in this biotransformation. For instance, research on rat liver and brain subcellular fractions revealed that esterase activities towards nicotinic acid esters follow Michaelis-Menten kinetics, with Vmax values being lower in microsomes compared to the liver cytosol nih.gov. This indicates that the metabolic breakdown is a saturable enzymatic process.

The stability of these esters is also a factor in formulation. In aqueous solutions, methyl nicotinate has been shown to slowly hydrolyze to nicotinic acid at a rate of approximately 0.5% per year when stored at 4°C, indicating good chemical stability under these conditions nih.gov. This slow non-enzymatic degradation is distinct from the rapid enzymatic hydrolysis that occurs in biological systems.

| Compound Class | Primary Metabolic Pathway | Key Enzymes | Primary Metabolite | Influencing Structural Factors |

|---|---|---|---|---|

| Alkyl Nicotinates (e.g., Methyl, Ethyl, Butyl Nicotinate) | Ester Hydrolysis | Nonspecific Esterases (e.g., α-naphthylacetate-esterase) | Nicotinic Acid | Alkyl chain length, steric hindrance around the ester group |

| Aromatic Nicotinates (e.g., Phenyl Nicotinate) | Ester Hydrolysis | Esterases | Nicotinic Acid | Nature of the aromatic ring and its substituents |

Percutaneous Absorption and Skin Permeation

The percutaneous absorption and skin permeation of nicotinic acid analogues are critically dependent on their physicochemical properties, which are dictated by their chemical structure. The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to absorption, and the ability of a molecule to effectively cross this barrier is closely linked to its lipophilicity and molecular size.

For nicotinic acid esters, the length of the alkyl chain in the ester group is a key determinant of lipophilicity and, consequently, skin permeation. An increase in the alkyl chain length generally leads to increased lipophilicity. This trend has been shown to directly impact the rate of permeation through the epidermis. A study comparing methyl nicotinate, hexyl nicotinate, and the more polar nicotinic acid found that the permeation rate through the epidermis increased significantly with the increasing lipophilicity of the compound nih.gov. The epidermis was identified as the main transport barrier for the more hydrophilic methyl nicotinate and nicotinic acid, but not for the highly lipophilic hexyl nicotinate nih.gov.

| Compound | Alkyl Chain | Relative Lipophilicity | Key Permeation Findings | Reference |

|---|---|---|---|---|

| Nicotinic Acid | N/A (Acid) | Low | Epidermis is the major transport barrier. | nih.gov |

| Methyl Nicotinate | Methyl (-CH3) | Moderate | Epidermal permeation rate is lower than more lipophilic esters. Total flux can be higher than longer-chain esters from saturated solutions. | nih.govnih.gov |

| Ethyl Nicotinate | Ethyl (-C2H5) | Moderate-High | Permeates the skin and is metabolized to nicotinic acid. | nih.govresearchgate.net |

| Butyl Nicotinate | Butyl (-C4H9) | High | Total flux is lower than methyl and ethyl nicotinate from saturated solutions. | nih.gov |

| Hexyl Nicotinate | Hexyl (-C6H13) | Very High | Permeation rate for epidermis is drastically increased compared to methyl nicotinate. The epidermis is not the major transport barrier. | nih.gov |

Coordination Chemistry of 5 Methylnicotinate Ligands

Synthesis of Metal-Organic Frameworks and Coordination Polymers

The synthesis of metal-organic frameworks and coordination polymers involving the 5-methylnicotinate ligand is typically achieved through solvothermal or hydrothermal methods. rsc.orgrsc.orgmdpi.com These techniques involve the reaction of a metal salt with the 5-methylnicotinate ligand in a sealed vessel at elevated temperatures. The solvent system, temperature, reaction time, and the presence of modulating agents can all influence the final product's crystallinity, phase purity, and morphology. its.ac.idits.ac.id

For instance, the reaction of different Ni(II) salts with 5-methylnicotinic acid led to the formation of three distinct coordination motifs. rsc.org Similarly, the synthesis of cadmium(II) complexes with 5-methylnicotinate resulted in different one-dimensional (1D) chain structures depending on the cadmium salt used. rsc.org These findings underscore the significant role of the synthetic methodology in directing the self-assembly process and achieving targeted structural outcomes.

The following table summarizes the synthesis of various metal-organic frameworks and coordination polymers with 5-methylnicotinate ligands, highlighting the diversity of the resulting structures.

| Metal Ion | Anion | Resulting Complex Formula | Dimensionality | Reference |

| Ni(II) | SO₄²⁻ | {Ni(L–CH₃)₂(H₂O)₂}n | 3D | rsc.org |

| Ni(II) | OAc⁻ | [Ni₂(L–CH₃)₄(H₂O)]n | 3D | rsc.org |

| Ni(II) | Cl⁻ | Ni(HL–CH₃)₂Cl₂ | 0D (Mononuclear) | rsc.org |

| Cd(II) | SO₄²⁻ | [Cd₂(L–CH₃)₂(SO₄)(H₂O)₆]n | 1D | rsc.org |

| Cd(II) | OAc⁻/Cl⁻ | [Cd(L–CH₃)₂(H₂O)]n | 1D | rsc.org |

| Cu(II) | - | {Cu(L–CH₃)₂(H₂O)₂}n | 3D | rsc.org |

| Co(II) | - | {Co(L–CH₃)₂(H₂O)₂}n | 3D | rsc.org |

| Mn(II) | - | [Mn(L–CH₃)₂(H₂O)₂]n | 2D | rsc.org |

| Pb(II) | - | [Pb(L–CH₃)₂]n | 3D | rsc.org |

| (L–CH₃⁻ represents the 5-methylnicotinate ligand) |

Structural Diversity and Topological Networks